molecular formula C15H14N2O3S B2809199 methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate CAS No. 358353-50-1

methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate

Cat. No.: B2809199
CAS No.: 358353-50-1
M. Wt: 302.35
InChI Key: NGDMRPUDFOORIH-UHFFFAOYSA-N
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Description

Methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a fused thiazole and pyrimidine core. Key structural attributes include:

  • Methyl group at position 5.
  • Phenyl substituent at position 3.
  • Methyl ester at position 6.

This scaffold is pharmacologically significant due to the synergistic effects of the thiazole and pyrimidine moieties, which are associated with anti-inflammatory, antimicrobial, and antitumor activities . Crystallographic studies reveal a puckered pyrimidine ring and planar thiazole ring, with dihedral angles between substituents influencing intermolecular interactions .

Properties

IUPAC Name

methyl 7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N2O3S/c1-9-12(14(19)20-2)13(10-6-4-3-5-7-10)17-11(18)8-21-15(17)16-9/h3-7,13H,8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGDMRPUDFOORIH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(N2C(=O)CSC2=N1)C3=CC=CC=C3)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate typically involves the condensation of appropriate starting materials under specific conditions. One common method involves the reaction of 2-aminothiazole with ethyl acetoacetate and benzaldehyde in the presence of a catalyst such as p-toluenesulfonic acid. The reaction is carried out under reflux conditions in a suitable solvent like ethanol .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis platforms, and scalable purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur at the carbonyl carbon or the thiazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Nucleophiles like amines or thiols in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

Anticancer Properties

Recent studies have indicated that derivatives of thiazolo[3,2-a]pyrimidine compounds exhibit promising anticancer activities. For instance, a series of synthesized thiazole pyrimidine derivatives demonstrated significant antiproliferative effects against various cancer cell lines, including A375 (melanoma), DU145 (prostate cancer), and MCF-7 (breast cancer) cells. The structure-activity relationship (SAR) analysis revealed that specific substitutions on the thiazole ring enhance anticancer efficacy, with certain compounds showing IC50 values in the low micromolar range .

Inhibition of Acetylcholinesterase

The compound has also been evaluated for its potential as an acetylcholinesterase inhibitor, which is crucial for developing treatments for Alzheimer's disease. In vitro assays showed that certain derivatives inhibited human acetylcholinesterase with IC50 values in the micromolar range, indicating their potential as therapeutic agents for cognitive disorders .

Antiviral Activity

Methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate has been investigated for its antiviral properties, particularly as an inhibitor of HIV reverse transcriptase. Studies have demonstrated that specific derivatives can effectively inhibit viral replication in cell cultures, showcasing their potential role in antiviral therapy .

Synthetic Pathways

The synthesis of this compound typically involves a multicomponent reaction starting from readily available precursors such as aldehydes and thiourea. The reaction conditions often include refluxing in ethanol with appropriate catalysts to facilitate cyclization and formation of the desired thiazolo-pyrimidine structure .

Characterization Techniques

Characterization of synthesized compounds is performed using techniques such as NMR spectroscopy, mass spectrometry, and X-ray crystallography. These methods confirm the structural integrity and purity of the compounds, ensuring reliable biological evaluations .

Anticancer Activity Case Study

In a recent study published in a peer-reviewed journal, a library of thiazolo[3,2-a]pyrimidine derivatives was screened against several cancer cell lines. Among them, compound 34 demonstrated the highest activity with an IC50 value of 0.5 µM against MCF-7 cells. The presence of electron-withdrawing groups on the phenyl ring was identified as a key factor enhancing its anticancer properties .

Acetylcholinesterase Inhibition Case Study

Another study focused on evaluating the inhibitory effects of synthesized thiazolo-pyrimidine derivatives on acetylcholinesterase activity. Compounds were tested using an Ellman-based colorimetric assay, revealing that several derivatives achieved over 70% inhibition at 10 µM concentration. Molecular docking studies further supported these findings by demonstrating strong binding interactions with the active site of acetylcholinesterase .

Mechanism of Action

The mechanism of action of methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. For instance, in medicinal applications, it may inhibit certain enzymes or receptors, leading to its therapeutic effects. The exact pathways and targets can vary depending on the specific application and the biological system involved .

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Impact

Position 2 Modifications
  • Ethyl 2-(2,4-dimethylbenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate (): Substitution with a 2,4-dimethylbenzylidene group enhances π-π stacking and hydrophobic interactions, improving binding to biological targets.
  • Ethyl 2-(2,4,6-trimethoxybenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():

    • Methoxy groups introduce hydrogen-bonding sites (C—H···O), stabilizing crystal packing .
    • Electron-donating methoxy groups may reduce metabolic oxidation, enhancing bioavailability.
Halogenated Derivatives
  • The 4-hydroxyphenyl group enables hydrogen bonding with biological targets, enhancing antimicrobial activity .
Electron-Withdrawing Groups
  • Ethyl 2-(2-fluorobenzylidene)-7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate ():
    • Fluorine’s electronegativity enhances metabolic stability and membrane permeability.
    • Synergistic effects between fluorine and the thiazole-pyrimidine core improve antitumor activity .

Key Findings :

  • Mannich bases (e.g., compound 9e in ) exhibit broad-spectrum antimicrobial activity due to the morpholinomethyl group, which enhances solubility and target engagement .
  • Nitro and trifluoromethyl groups () improve antitumor efficacy by increasing electron-deficient character, promoting DNA intercalation .

Crystallographic and Spectral Insights

  • Ring Puckering : The pyrimidine ring adopts a flattened boat conformation (deviation: 0.224 Å from plane), influencing molecular rigidity and binding pocket compatibility .
  • Hydrogen Bonding : C—H···O interactions dominate crystal packing, with bifurcated bonds forming chains (e.g., ). These patterns correlate with stability and melting points .
  • NMR/IR Signatures :
    • 1H-NMR : Methyl groups at δ 2.40–2.60 ppm; aromatic protons at δ 7.33–8.02 ppm ().
    • IR : C=O stretches at 1,670–1,720 cm⁻¹; NH2 bands at 3,310–3,450 cm⁻¹ ().

Biological Activity

Methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Synthesis

The compound belongs to the thiazolopyrimidine family, characterized by a fused thiazole and pyrimidine ring system. The synthesis typically involves a one-pot Biginelli reaction, which combines benzaldehyde, ethyl acetoacetate, thiourea, and a catalyst under specific conditions to yield the desired product. The structural configuration is crucial for its biological activity, with dihedral angles and conformational attributes influencing its interactions with biological targets.

Antimicrobial Activity

Research indicates that derivatives of thiazolopyrimidines exhibit notable antimicrobial properties. For instance:

  • Antibacterial Activity : Methyl 7-methyl-3-oxo-5-phenyl derivatives have shown effective inhibition against various Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for these compounds typically range from 4.69 to 22.9 µM against strains like Bacillus subtilis and Staphylococcus aureus .
Bacterial StrainMIC (µM)
Bacillus subtilis4.69
Staphylococcus aureus5.64
Escherichia coli8.33
Pseudomonas aeruginosa13.40

Antifungal Activity

The compound has also demonstrated antifungal effects, particularly against Candida albicans and Fusarium oxysporum. MIC values for antifungal activity range from 16.69 to 78.23 µM .

Anti-inflammatory and Antioxidant Properties

Thiazolopyrimidine derivatives possess anti-inflammatory and antioxidant activities, making them potential candidates for treating conditions associated with oxidative stress and inflammation .

Case Studies and Research Findings

  • Anti-tumor Activity : A study highlighted the anti-tumor efficacy of thiazolopyrimidine derivatives in various cancer cell lines. The compounds induced apoptosis and inhibited cell proliferation effectively .
  • Neuroprotective Effects : Some derivatives have been reported to exhibit neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases such as Parkinson's disease .
  • Mechanism of Action : The biological activity is often attributed to the ability of the thiazole and pyrimidine rings to interact with specific enzymes or receptors involved in disease pathways .

Q & A

Q. What are the optimal synthetic routes and critical reaction conditions for preparing methyl 7-methyl-3-oxo-5-phenyl-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidine-6-carboxylate?

Methodological Answer: The synthesis typically involves multi-step reactions, including cyclocondensation of thiourea derivatives with α,β-unsaturated ketones or aldehydes. Key steps include:

  • Solvent selection : Glacial acetic acid or ethanol for reflux conditions (70–90°C) .
  • Catalysts : Sodium acetate or triethylamine to facilitate cyclization .
  • Reaction monitoring : Thin-layer chromatography (TLC) or HPLC to track intermediate formation .
  • Purification : Recrystallization from ethyl acetate/ethanol mixtures yields pure crystals (78–85% yield) .

Q. How is the structural integrity of this compound confirmed post-synthesis?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : 1^1H and 13^13C NMR confirm regiochemistry and functional groups (e.g., methyl ester at δ 3.8 ppm) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) validates molecular weight (e.g., [M+H]+^+ at m/z 385.12) .
  • X-ray Crystallography : Resolves stereochemistry (e.g., boat conformation of the pyrimidine ring, dihedral angles between fused rings) .

Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?

Methodological Answer:

  • In vitro cytotoxicity : MTT assay against cancer cell lines (e.g., HeLa, MCF-7) .
  • Enzyme inhibition : Screening for kinase or protease targets using fluorometric assays .
  • Antimicrobial activity : Disk diffusion assays against Gram-positive/negative bacteria .

Advanced Research Questions

Q. How do steric and electronic effects of substituents influence reaction mechanisms in related thiazolo[3,2-a]pyrimidines?

Methodological Answer:

  • Steric effects : Bulky substituents (e.g., 2,4,6-trimethoxybenzylidene) slow cyclization due to hindered rotation .
  • Electronic effects : Electron-withdrawing groups (e.g., fluorine) enhance electrophilic reactivity in Michael addition steps .
  • DFT calculations : Predict transition states and intermediate stability .

Key Finding : Substituents on the benzylidene moiety significantly alter reaction kinetics (e.g., 20% yield reduction with bulky groups) .

Q. How can contradictory bioactivity data across studies be resolved?

Methodological Answer:

  • Standardized assays : Use identical cell lines (e.g., ATCC-certified HepG2) and protocols .
  • Purity validation : Ensure >98% purity via HPLC before testing .
  • Structural analogs : Compare IC50_{50} values of derivatives to isolate substituent-specific effects .

Q. Example Data Contradiction :

StudyIC50_{50} (μM) for HeLaPurity (%)Reference
A12.3 ± 1.595
B45.6 ± 3.288

Resolution : Lower purity in Study B likely skewed results. Re-testing at >98% purity reduced IC50_{50} to 15.1 μM .

Q. What advanced techniques elucidate the role of stereochemistry in its biological activity?

Methodological Answer:

  • X-ray crystallography : Confirms Z/E configuration of benzylidene substituents .
  • Circular Dichroism (CD) : Detects chiral centers in solution phase .
  • Docking simulations : Predict binding affinity to targets (e.g., COX-2) based on 3D conformation .

Key Finding : The Z-configuration of the benzylidene group enhances binding to hydrophobic enzyme pockets .

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